molecular formula C13H16O8 B12309027 [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate

[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate

Cat. No.: B12309027
M. Wt: 300.26 g/mol
InChI Key: XNHKMZHWRNMFCU-UHFFFAOYSA-N
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Description

[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate: is a chemical compound with the molecular formula C13H16O8 and a molecular weight of 300.26 g/mol . . It is characterized by its unique structure, which includes a glucose moiety linked to a salicylic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate typically involves the esterification of salicylic acid with glucose. This reaction can be catalyzed by acidic or enzymatic methods. One common approach is to use acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using glucosyltransferases . These enzymes facilitate the transfer of glucose to salicylic acid, producing the desired ester under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate involves its interaction with various biological targets . The compound can inhibit cyclooxygenase enzymes , reducing the production of pro-inflammatory prostaglandins . Additionally, its antioxidant properties help in neutralizing free radicals , protecting cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C13H16O8

Molecular Weight

300.26 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate

InChI

InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2

InChI Key

XNHKMZHWRNMFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

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